The synthesis of Peucedanocoumarin III has been established through several organic synthesis protocols. The most notable method involves a multi-step process starting from umbelliferone, which is a common precursor in coumarin synthesis.
Peucedanocoumarin III features a distinct molecular structure characterized by its coumarin backbone, which consists of a benzene ring fused to a lactone.
Peucedanocoumarin III participates in various chemical reactions that enhance its therapeutic potential. Notably, it acts as an inhibitor of protein aggregation, particularly targeting α-synuclein aggregates associated with Parkinson's disease.
The mechanism by which Peucedanocoumarin III exerts its biological effects involves several pathways:
The physical and chemical properties of Peucedanocoumarin III contribute significantly to its functionality:
These properties influence its bioavailability and efficacy as a therapeutic agent.
Peucedanocoumarin III holds promise for various scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: